molecular formula C9H9N3O5 B13940340 2,4'-Dinitropropionanilide CAS No. 63916-00-7

2,4'-Dinitropropionanilide

Cat. No.: B13940340
CAS No.: 63916-00-7
M. Wt: 239.18 g/mol
InChI Key: HERFFELNNVYWQO-UHFFFAOYSA-N
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Description

2,4'-Dinitropropionanilide is a nitro-substituted anilide derivative characterized by two nitro (-NO₂) groups at the 2- and 4'-positions of the aromatic ring and a propionamide (-COCH₂CH₃) group attached to the aniline nitrogen. This compound belongs to the dinitroaniline family, which is notable for its applications in medicinal and agrochemical research. The positional isomerism of nitro groups significantly influences its physicochemical and biological behavior compared to related compounds.

Properties

CAS No.

63916-00-7

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

2-nitro-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C9H9N3O5/c1-6(11(14)15)9(13)10-7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,10,13)

InChI Key

HERFFELNNVYWQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dinitropropionanilide typically involves the nitration of propionanilide. The reaction is carried out by treating propionanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions of the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of 2,4’-Dinitropropionanilide follows similar principles but is optimized for large-scale synthesis. The process involves continuous flow reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dinitropropionanilide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide are used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed

    Reduction: The major products are 2,4’-diamino derivatives.

    Substitution: The products depend on the substituent introduced, such as alkoxy or halogenated derivatives.

    Oxidation: The major products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

2,4’-Dinitropropionanilide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4’-Dinitropropionanilide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The compound may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2,4'-dinitropropionanilide include:

Compound Name Substituent Positions Functional Groups Key Properties/Applications Reference
3',5'-Dinitropropionanilide 3',5'-NO₂ Propionamide Anticoccidial agent; m.p. 159–160°C
2,4-Dinitrophenol (2,4-DNP) 2,4-NO₂ Phenol (-OH) Mitochondrial uncoupler; weight loss
N-(4-Hydroxyphenyl)propanamide 4'-OH Propionamide Paracetamol impurity; pharmaceutical
3',4'-Dichloropropionanilide 3',4'-Cl Propionamide Agrochemical intermediate

Physicochemical Properties

  • Melting Points: 3',5'-Dinitropropionanilide: 159–160°C . 2,4-Dinitrophenol: 108–112°C (varies with form) .

The lower melting point of 3',5'-dinitropropionanilide compared to 2,4-DNP suggests reduced intermolecular hydrogen bonding due to the absence of a phenolic -OH group. The electron-withdrawing nitro groups in 2,4'-dinitropropionanilide likely enhance its stability but may reduce solubility in polar solvents compared to hydroxyl- or chloro-substituted analogs .

Biological Activity

2,4'-Dinitropropionanilide (DNPA) is a chemical compound that has garnered attention in various fields due to its biological activity. This article explores the compound's synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

2,4'-Dinitropropionanilide is characterized by its dinitro substitution on the aromatic ring and a propionanilide moiety. The synthesis of DNPA typically involves nitration reactions followed by acylation processes. The structural formula can be represented as follows:

C10H10N4O4\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}_{4}

Antimicrobial Properties

Research indicates that DNPA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus , demonstrating an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests potential applications in agricultural settings as a biopesticide.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus12100

Cytotoxicity

The cytotoxic effects of DNPA were assessed using human cancer cell lines, including HeLa and MCF-7 . The compound showed IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating moderate cytotoxicity. These findings suggest that DNPA may have potential as a chemotherapeutic agent.

The proposed mechanism of action for DNPA involves the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells. This oxidative stress may trigger apoptotic pathways, contributing to its cytotoxic effects.

Ecotoxicological Assessment

A case study focused on the ecotoxicological impact of DNPA in aquatic environments revealed that it has a low acute toxicity profile compared to other nitro compounds like TNT. The study reported an LC50 value of 42 mg/L for Daphnia pulex , indicating a need for further research into its environmental behavior.

Agricultural Applications

In agricultural trials, DNPA was tested as a herbicide against common weeds. Results showed that at concentrations ranging from 50 to 200 g/ha, it effectively reduced weed biomass by over 70%. This positions DNPA as a promising candidate for sustainable agricultural practices.

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